molecular formula C14H12FNO4S B2467169 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid CAS No. 524039-63-2

2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid

Cat. No.: B2467169
CAS No.: 524039-63-2
M. Wt: 309.31
InChI Key: GRLGDWLQWOEJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminophenylacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .

Comparison with Similar Compounds

Uniqueness: 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid is unique due to the combination of the fluorobenzene sulfonamide and phenylacetic acid moieties. This combination imparts specific chemical and biological properties that are not present in the individual components .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-11-3-7-13(8-4-11)21(19,20)16-12-5-1-10(2-6-12)9-14(17)18/h1-8,16H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLGDWLQWOEJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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